

"CAS number and physical properties of Methyl 1H-pyrazole-3-carboxylate"

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Compound of Interest

Compound Name: Methyl 1H-pyrazole-3-carboxylate

Cat. No.: B130275

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An In-depth Technical Guide to Methyl 1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1H-pyrazole-3-carboxylate is a heterocyclic organic compound featuring a pyrazole ring substituted with a methyl carboxylate group. This structure serves as a versatile scaffold in medicinal chemistry and drug discovery, with the pyrazole core being a key pharmacophore in numerous biologically active molecules. Derivatives of pyrazole are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties. This technical guide provides a comprehensive overview of the chemical and physical properties of **Methyl 1H-pyrazole-3-carboxylate**, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological significance.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **Methyl 1H-pyrazole-3-carboxylate** is essential for its application in research and development. The key identification and physical property data are summarized in the tables below.

Identification Data

Parameter	Value
CAS Number	15366-34-4
Molecular Formula	C ₅ H ₆ N ₂ O ₂
Molecular Weight	126.11 g/mol
IUPAC Name	methyl 1H-pyrazole-3-carboxylate
Synonyms	Methyl pyrazole-3-carboxylate, 1H-Pyrazole-3-carboxylic acid methyl ester

Physical Properties

Property	Value
Physical State	White to off-white solid
Melting Point	137-147 °C
Boiling Point	271.1 °C at 760 mmHg (predicted)
Solubility	Soluble in methanol
Density	1.28 g/cm ³ (predicted)

Experimental Protocols

Synthesis of Methyl 1H-pyrazole-3-carboxylate

A common method for the synthesis of pyrazole derivatives involves the condensation of a β -dicarbonyl compound with hydrazine. The following is a representative protocol adapted from literature for the synthesis of a related pyrazole carboxylate, which can be modified for the target compound.

Materials:

- Dimethyl acetylenedicarboxylate (DMAD)
- Hydrazine hydrate

- Methanol
- Toluene
- Dichloromethane (DCM)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dimethyl acetylenedicarboxylate (1 equivalent) in a 1:1 mixture of toluene and dichloromethane.
- Slowly add hydrazine hydrate (1 equivalent) to the solution at room temperature.
- Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
- The resulting crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield **Methyl 1H-pyrazole-3-carboxylate** as a solid.

Characterization:

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as:

- ^1H NMR Spectroscopy: To confirm the proton environment of the pyrazole ring and the methyl ester group.
- ^{13}C NMR Spectroscopy: To identify the carbon skeleton of the molecule.
- Mass Spectrometry (MS): To determine the molecular weight of the compound.
- High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Analytical Method: Purity Determination by HPLC

The following is a general reverse-phase HPLC method that can be optimized for the routine analysis and quality control of **Methyl 1H-pyrazole-3-carboxylate**.

Chromatographic Conditions:

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase A	0.1% Phosphoric acid in Water
Mobile Phase B	Acetonitrile
Gradient	0-5 min: 10% B; 5-20 min: 10-80% B; 20-25 min: 80% B; 25.1-30 min: 10% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection	UV at 220 nm

Sample Preparation:

- **Standard Solution (0.5 mg/mL):** Accurately weigh approximately 25 mg of **Methyl 1H-pyrazole-3-carboxylate** reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
- **Sample Solution (0.5 mg/mL):** Prepare the sample solution in the same manner as the standard solution.

Biological Significance and Potential Applications

While specific signaling pathways directly modulated by **Methyl 1H-pyrazole-3-carboxylate** are not extensively documented, the broader class of pyrazole-containing compounds is of significant interest in drug discovery. Pyrazole derivatives have been reported to exhibit a variety of biological activities, including acting as inhibitors of enzymes such as carbonic

anhydrase and kinases.[1] Furthermore, some studies on related 1H-pyrazole-3-carboxamide derivatives suggest that their antitumor effects may be mediated through DNA binding.[2][3]

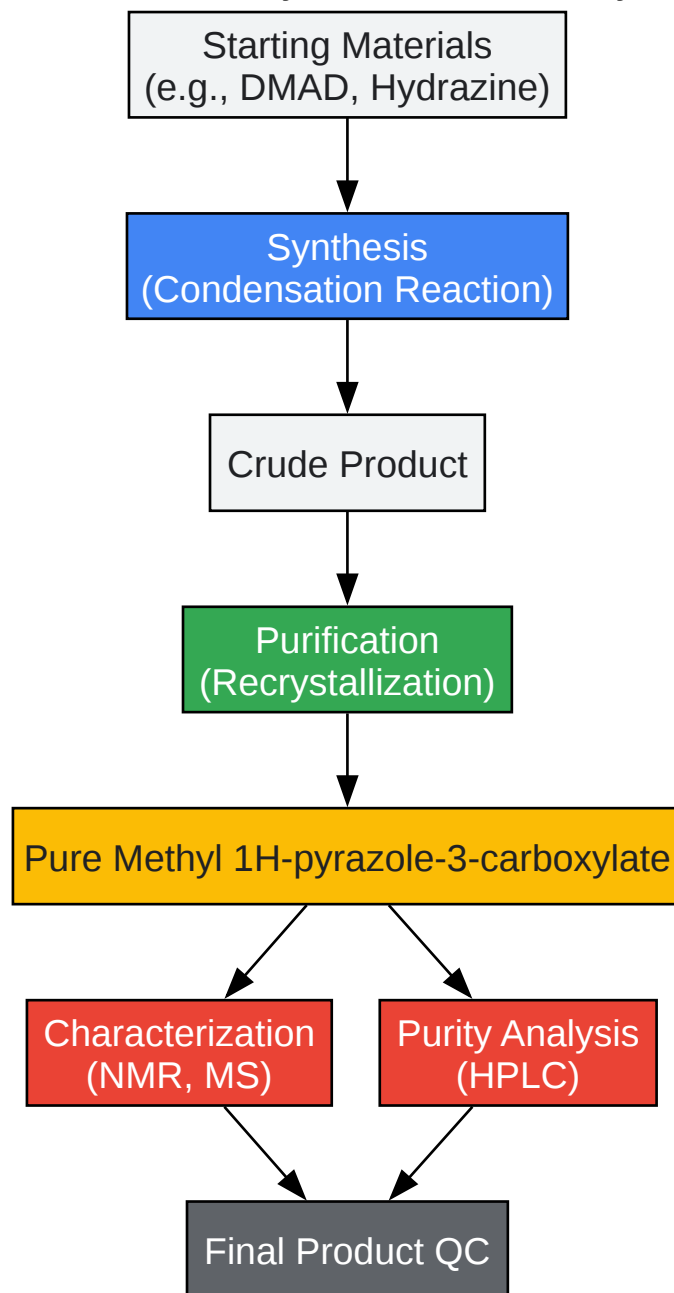
The general mechanism of action for many pyrazole-based drugs involves their ability to bind to the active site of enzymes or interact with other biological macromolecules, thereby modulating their function.

Visualizations

Experimental Workflow: Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of **Methyl 1H-pyrazole-3-carboxylate**.

Workflow for Synthesis and Analysis

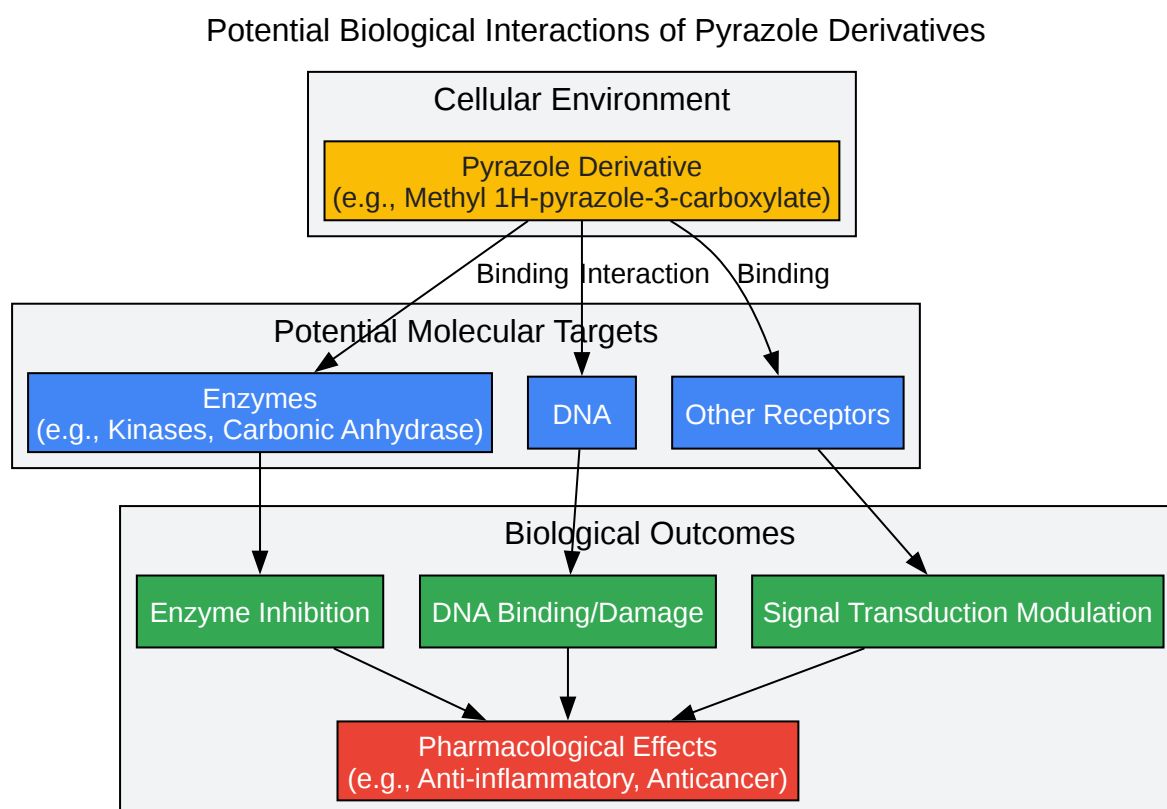


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Caption: A flowchart of the synthesis and quality control process.

Generalized Biological Interaction of Pyrazole Derivatives

This diagram provides a conceptual overview of how pyrazole derivatives, including **Methyl 1H-pyrazole-3-carboxylate**, may exert their biological effects based on current research trends.



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Caption: A conceptual diagram of pyrazole derivative interactions.

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